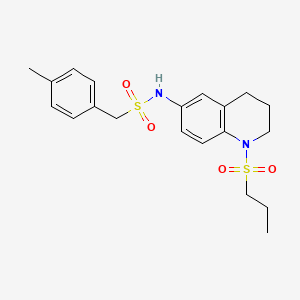

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic chemical compound known for its diverse applications in both scientific research and various industries. The compound's unique structure, combining a tetrahydroquinoline core with sulfonyl functionalities, endows it with intriguing chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Initial Synthesis: : The synthesis begins with the reaction of propylsulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the propylsulfonyl derivative.

Further Functionalization: : The propylsulfonyl-tetrahydroquinoline undergoes sulfonylation with p-tolylmethanesulfonyl chloride in the presence of a base to yield N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide.

Industrial Production Methods: : Scale-up for industrial production typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification steps, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Undergoes oxidation reactions particularly at the quinoline ring.

Reduction: : Reductive processes can target the sulfonyl groups.

Substitution: : Aromatic substitution reactions facilitated by the presence of the electron-donating sulfonyl groups.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Reagents like bromine or iodine for halogenation reactions.

Major Products: : Depending on the reaction type, products range from variously substituted quinolines to reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: : Acts as a ligand in catalytic processes, enhancing the reactivity of transition metals.

Material Science: : Incorporated into polymers to alter mechanical properties and enhance thermal stability.

Biology:

Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, particularly for sulfonamide-sensitive enzymes.

Cell Signaling: : Studies suggest it plays a role in modulating cell signaling pathways.

Medicine:

Drug Development: : Serves as a scaffold for developing new therapeutics targeting diseases like cancer and bacterial infections.

Industry:

Chemical Synthesis: : Used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.

Wirkmechanismus

Molecular Targets: : The compound interacts with various biological targets, including enzymes and receptor proteins, through its sulfonyl and quinoline groups.

Pathways Involved: : Participates in pathways involving enzyme inhibition and signal transduction, influencing cellular processes and biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison: : Compared to other sulfonamide compounds, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide stands out due to its dual sulfonyl functionalities and the presence of the tetrahydroquinoline core.

Similar Compounds

Sulfanilamide: : Basic structure for many sulfonamide drugs.

Tetrahydroquinoline derivatives: : Various derivatives with different substituents on the quinoline ring.

This compound encapsulates the intersection of organic synthesis, biological research, and industrial applications, making it a versatile and valuable compound. What do you think? Curious about exploring any of these aspects further?

Biologische Aktivität

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroquinoline core with a propylsulfonyl group and a p-tolylmethanesulfonamide moiety, contributing to its unique pharmacological profile. Its molecular formula is C20H24N2O3S, with a molecular weight of approximately 422.6 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may exhibit significant effects on various pathways, including:

- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding affinity studies suggest it may act on receptors related to inflammation and autoimmune responses.

Pharmacodynamics and Pharmacokinetics

Studies have shown that the compound demonstrates favorable pharmacokinetic properties, including:

- Bioavailability : Preliminary data indicate that it has a promising bioavailability profile, which enhances its therapeutic potential.

- Solubility : The presence of the propylsulfonyl group improves solubility in biological fluids, facilitating better absorption.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals differences in biological activity and properties. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-(1-(propylsulfonyl)-...) | Propylsulfonyl group | Antitumor activity | Enhanced solubility |

| N-(1-(methylsulfonyl)-...) | Methyl group instead of propyl | Moderate activity | Lower hydrophobicity |

| N-(1-(ethylsulfonyl)-...) | Ethylene chain | Varies by substitution | Intermediate properties |

This table illustrates how variations in the sulfonyl group can influence the compound's activity and solubility.

Study 1: Antitumor Activity

In a recent study, this compound was evaluated for its antitumor properties. The results indicated that the compound effectively inhibited tumor cell proliferation in vitro and demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Study 2: Autoimmune Disease Treatment

Another investigation focused on the compound's potential as a treatment for autoimmune diseases. It was found to modulate immune responses by inhibiting Th17 cell differentiation, which is implicated in conditions such as rheumatoid arthritis. This effect positions the compound as a promising candidate for further development in autoimmune therapies.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWEEJSWTYAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.